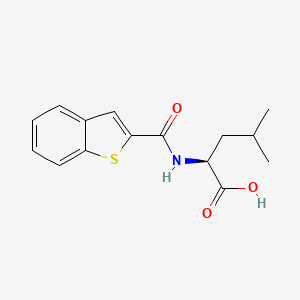
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID is a chiral compound with a complex structure that includes a benzo[b]thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[b]thiophene moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the methanoyl group: This step often involves acylation reactions using suitable acylating agents.
Formation of the amino acid backbone: This can be done through standard peptide coupling reactions, using reagents such as carbodiimides.
Chiral resolution: The final step involves separating the (S)-enantiomer from the racemic mixture, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The methanoyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by binding to DNA or proteins, thereby influencing gene expression or protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-[(1-benzo[b]thiophen-2-yl-methanoyl)-amino]-4-methyl-pentanoic acid: The enantiomer of the compound, which may have different biological activities.
Benzo[b]thiophene derivatives: Compounds with similar core structures but different substituents, which can exhibit varying properties.
Uniqueness
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID is unique due to its specific chiral configuration and the presence of both the benzo[b]thiophene moiety and the amino acid backbone. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H17NO3S |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
(2S)-2-(1-benzothiophene-2-carbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C15H17NO3S/c1-9(2)7-11(15(18)19)16-14(17)13-8-10-5-3-4-6-12(10)20-13/h3-6,8-9,11H,7H2,1-2H3,(H,16,17)(H,18,19)/t11-/m0/s1 |
InChI-Schlüssel |
PLZMSWMCRNQSIV-NSHDSACASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2S1 |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















